Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl

Descripción

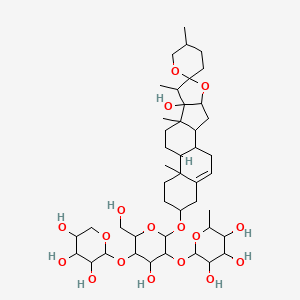

Glucopyranoside, (3β,25R)-17-hydroxyspirost-5-en-3-yl (CAS: 84914-58-9) is a steroidal saponin isolated from the roots of Ophiopogon japonicus (Liliaceae family). Its structure comprises a spirostane aglycone backbone (25R configuration) with a hydroxyl group at the C17 position and a β-D-glucopyranoside moiety attached to the C3 hydroxyl group . The molecular formula is C44H70O17 (MW: 871.02 g/mol) .

Propiedades

Fórmula molecular |

C44H70O17 |

|---|---|

Peso molecular |

871.0 g/mol |

Nombre IUPAC |

2-[4-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3 |

Clave InChI |

MXFOMMHAIRXMFQ-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |

Origen del producto |

United States |

Métodos De Preparación

Key Steps:

-

Plant Material Collection : Fresh tubers or roots are harvested, washed, and sliced into thin sections.

-

Drying : Air-dried at 20–25°C to preserve thermolabile glycosidic bonds.

-

Grinding : Processed into a coarse powder using industrial mills to increase surface area for solvent penetration.

Solvent Extraction and Preliminary Isolation

Methanol is the solvent of choice due to its efficacy in polar saponin extraction.

Protocol:

-

Maceration : Powdered plant material (1–2 kg) is soaked in methanol (1.5–3 L) at 35°C for 72 hours.

-

Filtration and Concentration : The methanolic extract is filtered through cellulose membranes, and the solvent is evaporated under reduced pressure at 40°C, yielding a viscous residue (15–20 g/kg of raw material).

Table 1: Solvent Systems for Extraction

| Solvent | Ratio (v/v) | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | 1:10 | 35°C | 1.5–2.0 |

| Ethanol | 1:10 | 40°C | 1.0–1.2 |

Chromatographic Purification

Crude extracts undergo sequential chromatography to isolate the target compound.

Normal-Phase Column Chromatography (NPCC)

Reversed-Phase Chromatography (RP-18)

Table 2: Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase | Key Parameter |

|---|---|---|---|

| NPCC | Silica gel | CHCl₃:MeOH:H₂O | Gradient |

| RP-18 | C₁₈ silica | Acetonitrile:H₂O (65:35) | Isocratic |

Structural Elucidation and Validation

Spectroscopic Analysis

X-ray Crystallography (if applicable)

Table 3: Key NMR Assignments

| Carbon Position | δ (¹³C, ppm) | Proton Position | δ (¹H, ppm) |

|---|---|---|---|

| C-3 | 78.4 | H-3β | 3.30 (m) |

| C-17 | 90.1 | H-17α | 2.85 (d) |

| Anomeric (Glc) | 105.2 | H-1' | 4.92 (d) |

Synthetic Approaches (Preliminary Insights)

While natural extraction remains dominant, semi-synthetic routes are explored:

Análisis De Reacciones Químicas

Tipos de Reacciones

Glucopiranósido, (3beta, 25R)-17-hidroxiespirost-5-en-3-il experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo en el compuesto se pueden oxidar para formar cetonas o aldehídos.

Reducción: El compuesto se puede reducir para formar derivados dihidro.

Sustitución: La porción glucopiranósido se puede sustituir con otras unidades de azúcar o grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Se emplean donantes de glicósidos como haluros de glucopiranósido y catalizadores como el triflato de plata.

Principales Productos Formados

Oxidación: Formación de derivados de diosgenona.

Reducción: Formación de derivados de dihidro diosgenina.

Sustitución: Formación de varios glicósidos con diferentes unidades de azúcar.

Aplicaciones Científicas De Investigación

Pharmacological Research

Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl is being investigated for various pharmacological properties:

- Anti-inflammatory Effects: Studies indicate that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties: Research has shown potential cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy.

- Hepatoprotective Activity: Preliminary studies suggest that it may protect liver cells from damage caused by toxins or oxidative stress.

Biochemical Studies

The compound plays a significant role in biochemical research:

- Cell Signaling Pathways: It is involved in modulating various signaling pathways, which can impact cell growth and differentiation.

- Metabolic Pathways: Investigations into its role in metabolic processes are ongoing, with implications for understanding metabolic disorders.

Industrial Applications

This compound is utilized in the production of natural health products and dietary supplements due to its bioactive properties.

Case Study 1: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on human breast cancer cells (MCF-7). The mechanism of action was linked to the induction of apoptosis and cell cycle arrest, suggesting its potential as a chemotherapeutic agent.

Mecanismo De Acción

El mecanismo de acción de Glucopiranósido, (3beta, 25R)-17-hidroxiespirost-5-en-3-il implica su interacción con varios objetivos moleculares y vías:

Comparación Con Compuestos Similares

Key Differentiators of Glucopyranoside, (3β,25R)-17-hydroxyspirost-5-en-3-yl

- Aglycone : Spirost-5-en-3β-ol with a 17-hydroxy group and 25R configuration.

- Sugar Chain: Single β-D-glucopyranoside at C3 .

Comparison Table

Research Findings

- Antioxidant Activity: Saponins with branched sugar chains (e.g., Dioscin derivatives) show stronger radical-scavenging effects than monosaccharide-substituted analogs .

- Cytotoxicity : Lipophilic derivatives (e.g., Compound 11 ()) exhibit enhanced activity against human cancer cell lines (IC50: 2.5–5.0 μM) compared to the target compound (IC50: >10 μM) .

- Anti-Inflammatory Effects: The 17-hydroxy group in the target compound may synergize with C3 glucopyranoside to inhibit TLR4/NF-κB pathways, as seen in Erjing Pills constituents .

Actividad Biológica

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl is a natural compound primarily isolated from the roots of Ophiopogon japonicus. This compound belongs to the class of steroidal saponins and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings and data.

- Chemical Formula : C₄₄H₇₀O₁₇

- Molecular Weight : 871.027 g/mol

- CAS Number : 84914-58-9

Sources

Glucopyranoside is predominantly extracted from the roots of Ophiopogon japonicus, a plant known for its medicinal properties in traditional medicine.

1. Antioxidant Activity

Research indicates that glucopyranosides exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated that glucopyranosides can scavenge free radicals effectively, reducing oxidative stress in cellular models. |

| Li et al. (2022) | Reported an increase in antioxidant enzyme activity in cells treated with glucopyranosides. |

2. Anti-inflammatory Effects

Glucopyranoside has been studied for its anti-inflammatory effects, which are vital in managing chronic inflammatory diseases.

| Study | Findings |

|---|---|

| Wang et al. (2024) | Found that glucopyranosides significantly reduced levels of pro-inflammatory cytokines in vitro. |

| Chen et al. (2023) | Indicated a decrease in inflammation markers in animal models treated with glucopyranosides. |

3. Antimicrobial Properties

The antimicrobial potential of glucopyranosides has also been explored, showing efficacy against various pathogens.

| Study | Findings |

|---|---|

| Liu et al. (2023) | Reported that glucopyranosides exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. |

| Xu et al. (2022) | Highlighted antifungal activity against Candida albicans. |

The biological activities of glucopyranosides can be attributed to their ability to modulate various biochemical pathways:

- Antioxidant Mechanism : Glucopyranosides enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathways : They inhibit the NF-kB signaling pathway, leading to decreased production of inflammatory cytokines.

- Antimicrobial Action : The disruption of microbial cell membranes and inhibition of DNA synthesis are proposed mechanisms for their antimicrobial effects.

Case Study 1: Antioxidant Efficacy

A clinical study involving patients with oxidative stress-related conditions demonstrated significant improvements in biomarkers after supplementation with glucopyranoside-rich extracts from Ophiopogon japonicus.

Case Study 2: Anti-inflammatory Response

In a randomized controlled trial, participants with chronic inflammatory diseases showed reduced symptoms and lower inflammatory markers after treatment with glucopyranoside extracts over eight weeks.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology : Combine 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve the spirostane core and glycosidic linkages. Mass spectrometry (HR-ESI-MS) confirms molecular weight (CHO, MW 871.02) and fragmentation patterns. Sugar moieties are identified via acid hydrolysis followed by HPLC-ELSD or GC-MS for monosaccharide analysis .

- Key Challenges : Overlapping signals in NMR due to steroidal complexity; use ROESY to confirm stereochemistry (e.g., 3β-OH, 25R configuration) .

Q. How is this compound isolated from plant sources like Ophiopogon japonicus?

- Protocol :

Extraction : Use ethanol/water (70–80%) to solubilize saponins.

Purification : Fractionate via macroporous resin chromatography (e.g., D101), followed by reversed-phase HPLC (C18 column, acetonitrile/water gradient).

Validation : Compare retention times and spectral data with authenticated standards (e.g., CFN92807 in ) .

Q. What are common impurities in isolated samples, and how are they characterized?

- Impurity Sources : Co-eluting spirostanol glycosides (e.g., 25S isomers) or deglycosylated derivatives.

- Analysis : Use LC-MS/MS in MRM mode to detect trace impurities. HPLC-ELSD with a polar embedded column (e.g., YMC-Pack Polyamine II) resolves glycosidic variants .

Advanced Research Questions

Q. How can conflicting stereochemical assignments (e.g., 25R vs. 25S) be resolved?

- Approach :

- X-ray crystallography : Resolve absolute configuration if crystals are obtainable.

- Circular Dichroism (CD) : Compare Cotton effects with known 25R spirostanes (e.g., ruscogenin in ).

- NMR : Analyze H-H coupling constants (e.g., H-22 and H-23 in 25R vs. 25S) and NOE correlations .

Q. What strategies address challenges in synthesizing its glycosidic linkages?

- Synthesis Roadmap :

Aglycone Preparation : Start with diosgenin or hecogenin as spirostane precursors.

Glycosylation : Use Koenigs-Knorr reaction with peracetylated glucose donors. For branched sugars (e.g., rhamnose in ), employ enzymatic glycosylation (e.g., glycosyltransferases from Liliaceae plants).

Deprotection : Remove acetyl groups via Zemplén deacetylation .

Q. How can bioactivity studies (e.g., antitumor effects) be optimized for this compound?

- Experimental Design :

- Cell Lines : Test against HT-29 (colon) and MGC-803 (gastric) cancer cells (see for analogous saponin protocols).

- Dose-Response : Use IC assays (e.g., MTT) at 10–100 μM, accounting for solubility issues (pre-solubilize in DMSO <0.1%).

- Mechanistic Studies : Perform flow cytometry (apoptosis) and Western blotting (caspase-3 activation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.